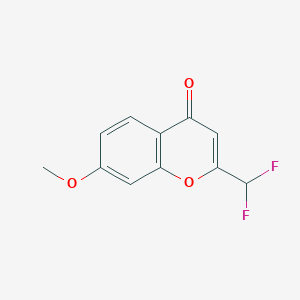
2-(difluoromethyl)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a difluoromethyl group and a methoxy group attached to the chromenone core, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a 7-methoxy-4H-chromen-4-one derivative, using difluoromethylating agents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylating reagents and catalysts can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties are utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-7-methoxy-4H-chromen-4-one
- 2-(Chloromethyl)-7-methoxy-4H-chromen-4-one
- 2-(Bromomethyl)-7-methoxy-4H-chromen-4-one
Uniqueness
2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bonding capability, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-15-6-2-3-7-8(14)5-10(11(12)13)16-9(7)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXOAJYPPDFAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-naphthalen-2-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5573373.png)
![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5573374.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5573380.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5573384.png)
![4,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5573393.png)
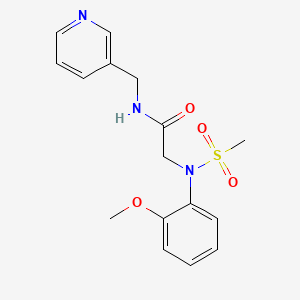
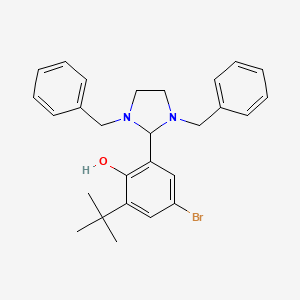
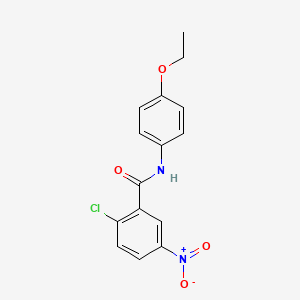
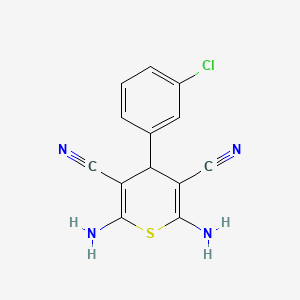
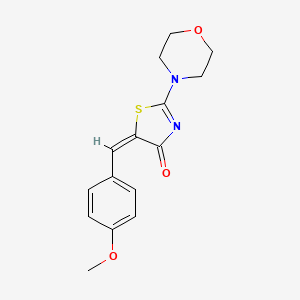

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5573469.png)
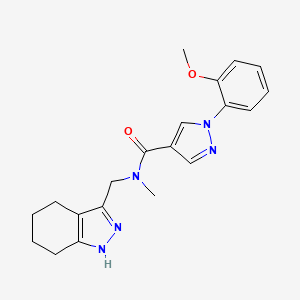
![2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5573480.png)
